1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine
Description
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H18N2S/c1-6(11)8-7(2)12-9(13-8)10(3,4)5/h6H,11H2,1-5H3 |
InChI Key |
AISOQNNIMKUBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by alkylation or amination reactions to introduce the ethanamine moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Based on the search results, information regarding the applications of "1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine" is limited. The available data primarily focuses on its chemical properties and related compounds.
Here's what can be gathered from the search results:
Chemical Information:
- Name: this compound is the compound of interest .
- Molecular Formula: The molecular formula for a related compound, 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)-N-[(4-methylthiophen-3-yl)methyl]ethanamine, is C16H24N2S2 .
- Synonyms: AKOS018807721 is listed as a synonym for the related compound .
- IUPAC Name: The IUPAC name for the related compound is 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)-N-[(4-methylthiophen-3-yl)methyl]ethanamine .
- Molecular Weight: The molecular weight of the related compound is 308.5 g/mol .
- Usage: It is intended for research use only and not for diagnostic or therapeutic purposes .
Potential Research Areas:
While specific applications for "this compound" are not detailed, the search results suggest potential areas of interest based on related compounds and the presence of thiazole and amine groups:
- Pharmaceutical Research: The compound could be an intermediate in the synthesis of pharmaceutical compounds, as suggested by a patent for the preparation of 1,3-thiazol-5-ylmethyl derivatives .
- Cosmetics: Polymers, including those with properties tailored through chemical modifications, are used in cosmetics for various purposes such as film formation, rheology modification, and delivery of active ingredients . It is possible that this compound or its derivatives could be explored in this field .
- Material Science: Thiazole derivatives have applications in material science . The tert-butyl group could influence the compound's properties in polymer chemistry or other material applications .
Mechanism of Action
The mechanism of action of 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Anticancer Potential:
Thiazole derivatives with bulky substituents (e.g., tert-butyl) and heterocyclic appendages (e.g., triazoles) exhibit promising anticancer activity. For instance, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine demonstrated efficacy in preliminary in vitro assays, likely due to interactions with DNA or enzyme active sites . The target compound’s ethanamine chain may similarly enhance cellular uptake or target binding .
Antioxidant Activity:
Morpholine-functionalized thiazoles, such as those reported by Perekhoda et al. (2017), showed significant radical-scavenging activity in artificial oxidative stress models. This suggests that the ethanamine group in this compound could be modified to incorporate antioxidant motifs .
Biological Activity
1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine is a thiazole-derived compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C10H18N2S
- Molecular Weight : 198.33 g/mol
- Structure : The compound features a thiazole ring substituted with tert-butyl and methyl groups, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : It has been shown to interact with monoamine oxidase (MAO) enzymes, which are crucial for the oxidative deamination of neurotransmitters. This interaction can modulate the metabolism of neuroactive amines, thereby affecting neurotransmission and potentially influencing mood and behavior.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the activity of receptors and enzymes involved in cellular communication. This could lead to changes in gene expression and cellular metabolism, impacting processes such as energy production and utilization.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, related thiazole derivatives have shown efficacy against various bacterial strains, indicating that this compound might possess similar activities .
Antimicrobial Activity
A study assessing the antimicrobial properties of thiazole derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities to active compounds suggest potential effectiveness against pathogens like E. coli and Staphylococcus aureus.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Derivative A | 0.17 | E. coli |
| Derivative B | 0.23 | Staphylococcus aureus |
| 1-(2-Tert-butyl...) | TBD | TBD |
Neuropharmacological Effects
Research indicates that compounds with similar structures can affect neurotransmitter systems. For example, thiazole derivatives have been explored for their potential antidepressant effects through MAO inhibition. This suggests that this compound may also exhibit neuropharmacological properties worth investigating further.
Case Study 1: Enzyme Inhibition
A study focused on enzyme inhibition demonstrated that a series of thiazole derivatives could effectively inhibit MAO activity in vitro. The results indicated that modifications at specific positions on the thiazole ring significantly influenced inhibitory potency . This highlights the importance of structural variations in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
In another investigation into antimicrobial effects, a range of thiazole derivatives was tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Compounds showed varying degrees of effectiveness, suggesting that further exploration of structure–activity relationships could optimize antimicrobial properties .
Q & A
Q. What are the optimal synthetic routes for 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting tert-butyl-substituted thiazole precursors with ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via recrystallization or column chromatography is recommended to achieve >95% purity . Key intermediates like 4-methyl-1,3-thiazole derivatives may require protection/deprotection strategies to avoid side reactions.
Q. How can researchers characterize the compound’s structural purity?
Combined spectroscopic methods are essential:
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Waste Disposal : Segregate hazardous waste (e.g., reaction solvents) and consult certified disposal services .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental structural data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) can optimize molecular geometry and predict bond angles/energies. For instance, discrepancies in thiazole ring dihedral angles between X-ray crystallography and DFT models may arise from crystal packing effects. Validate computational results by comparing with experimental data (e.g., SHELXL-refined crystallographic coordinates) .
Q. What strategies address low yields in derivatization reactions?
- Catalysis : Use Pd-catalyzed cross-coupling for aryl functionalization (e.g., Suzuki-Miyaura reactions).
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of tert-butyl-substituted intermediates.
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time and byproducts .
Q. How can researchers validate biological activity mechanisms?
- In Vitro Assays : Screen for antitumor activity using MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Molecular Docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with structurally similar compounds (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) .
Q. What analytical challenges arise in stability studies?
- Degradation Pathways : Hydrolysis of the ethanamine group under acidic conditions can occur. Monitor via LC-MS.
- Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across studies?
- Dose-Dependent Effects : Ensure consistent molar concentrations (e.g., 1–100 µM range) and exposure times (24–72 hrs).
- Cell Line Variability : Validate results across multiple lines (e.g., compare epithelial vs. leukemia cells).
- Control Compounds : Use reference drugs (e.g., doxorubicin) to calibrate assay sensitivity .
Q. What causes variability in crystallographic refinement metrics?
- Data Resolution : High-resolution (<1.0 Å) datasets reduce R-factor discrepancies. Use SHELXL for refinement, ensuring proper weighting of diffraction data.
- Disorder Modeling : Account for tert-butyl group rotational disorder using PART/ISOR commands in SHELX .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
